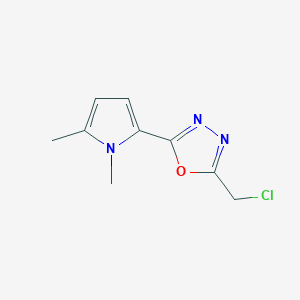

2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole

Descripción general

Descripción

2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a dimethylpyrrole moiety, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole typically involves the following steps:

-

Formation of the Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents such as chloromethyl methyl ether.

-

Attachment of the Dimethylpyrrole Moiety: : The dimethylpyrrole group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The pyrrole moiety can engage in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions often use bases like potassium carbonate (K₂CO₃) and solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxadiazoles, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound exhibits notable anticancer properties. Research has demonstrated that derivatives of 1,3,4-oxadiazoles, including the chloromethyl derivative, can inhibit cancer cell proliferation in various types of cancers. For instance, studies have shown that specific oxadiazole derivatives possess cytotoxic effects against human leukemia cell lines (HL-60) with IC50 values indicating potent activity .

Mechanism of Action

The mechanism by which 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with cellular targets that regulate apoptosis and cell cycle progression. The presence of the chloromethyl group enhances its reactivity and allows for further chemical modifications to optimize its biological activity .

Broad Spectrum of Biological Activities

Beyond anticancer properties, derivatives of this compound have shown potential as antimicrobial agents and in treating conditions like diabetes and inflammation. The 1,3,4-oxadiazole scaffold is recognized for its diverse biological activities, including antibacterial and antifungal effects .

Agricultural Applications

Pesticidal Properties

Research indicates that oxadiazole derivatives can function as pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing novel agricultural chemicals. The unique structure of this compound allows for modifications that could enhance efficacy against specific pest species .

Material Science

Polymeric Materials

The compound's chemical structure lends itself to applications in creating advanced materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. This is particularly useful in developing coatings and composites with improved performance characteristics .

Case Study 1: Anticancer Screening

A study conducted by Salahuddin et al. synthesized various substituted oxadiazoles and screened them for anticancer activity against multiple cancer cell lines. Among the tested compounds, one derivative showed over 95% growth inhibition against specific CNS cancer cell lines at low concentrations . This highlights the potential of this compound as a lead compound in cancer drug development.

Case Study 2: Pesticidal Efficacy

In agricultural research, a derivative of this compound was tested for its effectiveness against common agricultural pests. Results indicated significant mortality rates among treated populations compared to controls, suggesting its viability as an eco-friendly pesticide option .

Mecanismo De Acción

The mechanism of action of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but with a phenyl group instead of the dimethylpyrrole moiety.

2-(Bromomethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole: Similar but with a bromomethyl group instead of a chloromethyl group.

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the chloromethyl group.

Uniqueness

The uniqueness of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl group and the dimethylpyrrole moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Actividad Biológica

2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CAS No. 696604-68-9) is a heterocyclic compound known for its diverse biological activities. This compound features a chloromethyl group and a dimethylpyrrole moiety, which contribute to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 211.65 g/mol. The compound's structure allows for various chemical modifications that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3O |

| Molecular Weight | 211.65 g/mol |

| CAS Number | 696604-68-9 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This mechanism is crucial in the development of anticancer agents targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, leading to modulation of cellular responses .

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro studies have shown that related oxadiazole compounds induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds demonstrated lower IC50 values compared to standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Chloromethyl)-... | MCF-7 | 10.38 | Induction of apoptosis |

| Related Oxadiazole | U-937 | <0.75 | Enzyme inhibition |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes.

Anti-inflammatory Activity

Studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Antitumor Activity : A study demonstrated that specific oxadiazole derivatives exhibited greater cytotoxicity against human leukemia cell lines compared to conventional chemotherapeutics .

- Mechanism-Based Approaches : Recent reviews emphasize the role of oxadiazoles in targeting multiple pathways involved in cancer proliferation, showcasing their potential as versatile therapeutic agents .

- Synthetic Development : Ongoing research focuses on optimizing the synthesis of these compounds to enhance their biological activity and reduce toxicity .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-6-3-4-7(13(6)2)9-12-11-8(5-10)14-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGDDAIFZHFGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363643 | |

| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696604-68-9 | |

| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.